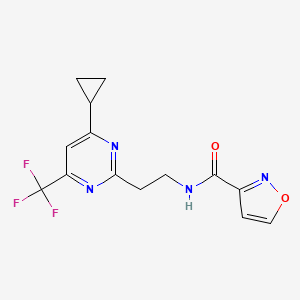![molecular formula C21H21ClN6O2 B2887190 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1396857-57-0](/img/structure/B2887190.png)
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the pyrimidine ring is added via a condensation reaction with an appropriate methoxypyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: It is used in the development of bioactive compounds, including potential pharmaceuticals targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate their function. The pathways involved often include signal transduction cascades or metabolic pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities, such as antihypertensive or anti-inflammatory effects.
Piperidine Derivatives: These compounds include the piperidine ring and are known for their diverse biological activities, including analgesic and antipsychotic effects.
Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are widely used in medicinal chemistry for their antiviral and anticancer properties
Uniqueness
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Eigenschaften
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-20-11-18(23-13-24-20)25-21(29)15-3-2-10-28(12-15)19-9-8-17(26-27-19)14-4-6-16(22)7-5-14/h4-9,11,13,15H,2-3,10,12H2,1H3,(H,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNHGKUZYYSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)



![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2887122.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)



